molecular formula C28H20BrClN2O5 B12023428 4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 769150-36-9

4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12023428
CAS No.: 769150-36-9
M. Wt: 579.8 g/mol
InChI Key: JCIBFMGNDHTFNG-FDAWAROLSA-N
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Description

4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C28H20BrClN2O5 and a molecular weight of 579.839 . This compound is known for its unique structure, which includes bromine, chlorine, and multiple aromatic rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-2-nitroaniline with diphenoxyacetic acid under specific conditions to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-chlorobenzoic acid in the presence of a coupling agent to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both bromine and chlorine atoms in the molecule enhances its reactivity and potential for diverse applications .

Properties

CAS No.

769150-36-9

Molecular Formula

C28H20BrClN2O5

Molecular Weight

579.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2,2-diphenoxyacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C28H20BrClN2O5/c29-20-15-16-25(37-27(34)23-13-7-8-14-24(23)30)19(17-20)18-31-32-26(33)28(35-21-9-3-1-4-10-21)36-22-11-5-2-6-12-22/h1-18,28H,(H,32,33)/b31-18+

InChI Key

JCIBFMGNDHTFNG-FDAWAROLSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)OC4=CC=CC=C4

Origin of Product

United States

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